2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
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Overview
Description
“2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide” is a complex organic compound. It is related to a class of compounds known as triazolotriazines . These compounds have been studied for their potential as kinase inhibitors, particularly c-Met kinase .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the atomic and molecular structure of a crystal, which can be used to understand the compound’s properties and behavior.
Scientific Research Applications
Antimicrobial and Antitumor Activities
- Compounds with a triazolo[1,5-c]pyrimidine scaffold have been identified as potential antiasthma agents, demonstrating activity as mediator release inhibitors in human basophil histamine release assays (Medwid et al., 1990).
- New triazolo[3,4-b][1,3,4]thiadiazines and triazolo[3,4-b][1,3,4]thiadiazin-6-ones were synthesized and exhibited good antibacterial activities against various bacterial strains, highlighting their potential as antimicrobial agents (Almajan et al., 2010).
Antiviral Properties
- Triazolo[4,3-b]pyridazine derivatives demonstrated promising antiviral activity against the hepatitis A virus (HAV), with one compound showing significant efficacy compared to others (Shamroukh & Ali, 2008).
Insecticidal Applications
- Innovative heterocycles incorporating a thiadiazole moiety were assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis, opening avenues for agricultural applications (Fadda et al., 2017).
Antioxidant and Anticancer Effects
- Studies on triazolo-thiadiazoles revealed their potent antioxidant properties and significant anticancer activity, indicating their utility in developing therapeutic agents for oxidative stress-related conditions and cancer (Sunil et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Future Directions
The future directions for research on “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide” and similar compounds could involve further exploration of their potential as anticancer drugs . This could include more detailed studies of their mechanism of action, as well as clinical trials to test their safety and efficacy in humans.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLJLQOYTJWEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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